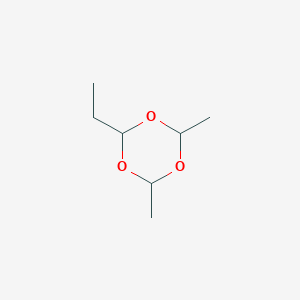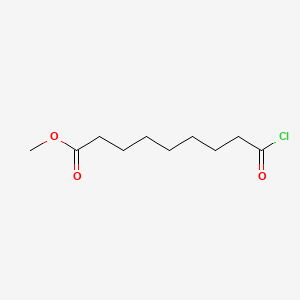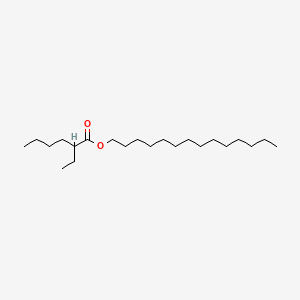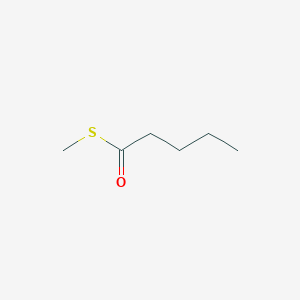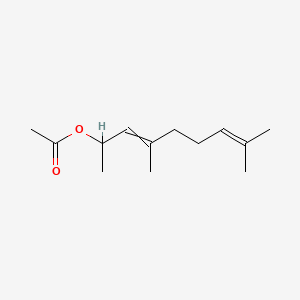
Nipyraclofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nipyraclofen is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which include a pyrazole ring substituted with amino, dichloro, trifluoromethyl, and nitro groups. These substitutions confer specific chemical reactivity and biological activity to the compound.
Méthodes De Préparation
The synthesis of Nipyraclofen typically involves multiple steps. One common method starts with 2,6-dichloro-4-(trifluoromethyl)aniline as the starting material. This compound undergoes diazotization to form a diazonium salt, which is then reacted with ethyl cyanoacetate to form an intermediate. This intermediate undergoes cyclization to yield the desired pyrazole compound .
Analyse Des Réactions Chimiques
Nipyraclofen undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Nipyraclofen involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-: Known for its use as an insecticide.
1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)-: Used in the synthesis of various pharmaceuticals. The uniqueness of Nipyraclofen lies in its specific substitutions, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
99662-11-0 |
|---|---|
Formule moléculaire |
C10H5Cl2F3N4O2 |
Poids moléculaire |
341.07 g/mol |
Nom IUPAC |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H5Cl2F3N4O2/c11-5-1-4(10(13,14)15)2-6(12)8(5)18-9(16)7(3-17-18)19(20)21/h1-3H,16H2 |
Clé InChI |
OVQJTYOXWVHPTA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)[N+](=O)[O-])N)Cl)C(F)(F)F |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)[N+](=O)[O-])N)Cl)C(F)(F)F |
| 99662-11-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


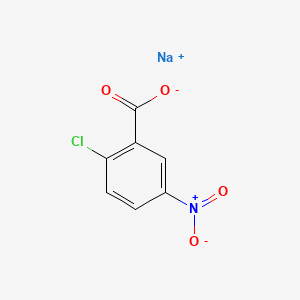
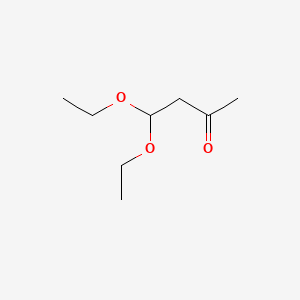
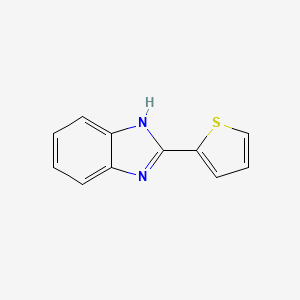
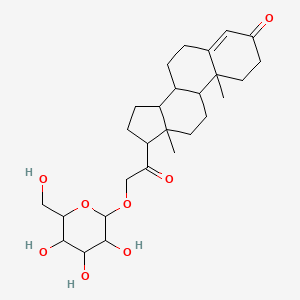
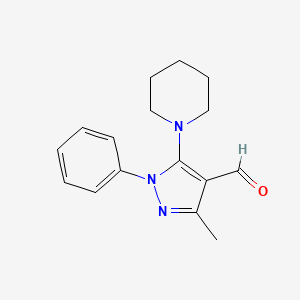
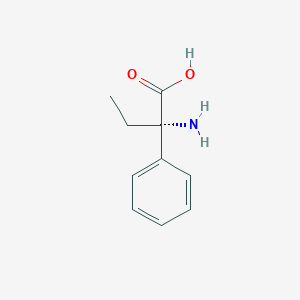
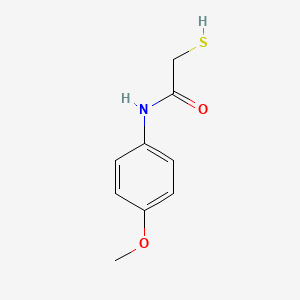
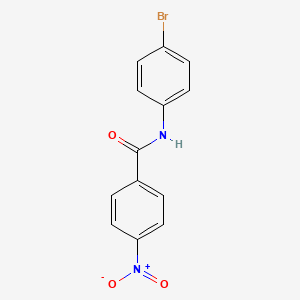
![6-Bromobenzo[d]thiazole-2-carboxamide](/img/structure/B1614923.png)
